molecular formula C10H9Br2NO2 B14697446 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- CAS No. 21441-02-1

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-

Cat. No.: B14697446
CAS No.: 21441-02-1
M. Wt: 334.99 g/mol
InChI Key: YKSISAXLBMWBNF-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is a chemical compound with the molecular formula C8H5Br2NO2. This compound is known for its unique structure, which includes a benzoxazinone core substituted with bromine and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- typically involves the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are carefully monitored to ensure consistency and quality. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine and methyl groups in 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- imparts unique chemical properties, such as increased reactivity and potential biological activity. These substitutions can enhance the compound’s interactions with molecular targets, making it valuable for specific research applications .

Properties

CAS No.

21441-02-1

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14)

InChI Key

YKSISAXLBMWBNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C

Origin of Product

United States

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